2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide
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Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been found in many important synthetic drug molecules and have a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, imidazole derivatives are crystalline and aromatic in nature .Scientific Research Applications
Antibacterial Applications
Research has demonstrated that derivatives similar to the chemical compound have been synthesized and evaluated for their antibacterial activity. Shah et al. (2001) found that certain imidazolinone derivatives, which share structural similarities with the compound, exhibited moderate to good activity against both gram-positive and gram-negative bacteria, underscoring their potential as antibacterial agents (Shah, Desai, Awasthi, & Saxena, 2001). Similarly, Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines, indicating positive contributions from substituents increasing hydrophobicity or steric bulk, suggesting a framework for developing effective antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthetic Routes and Modifications
Boland et al. (2002) reported a novel procedure for preparing enantiopure 2-imidazolines, providing a foundation for the synthesis of compounds with specific stereochemical configurations, potentially including derivatives of the compound (Boland, Casey, Hynes, Matthews, & Smyth, 2002). This methodological innovation is crucial for generating compounds with tailored biological activities.
properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODFFPYLSPNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide |
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